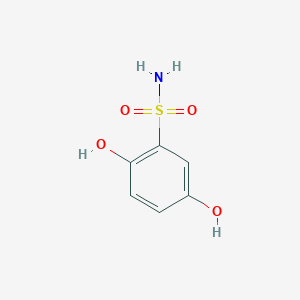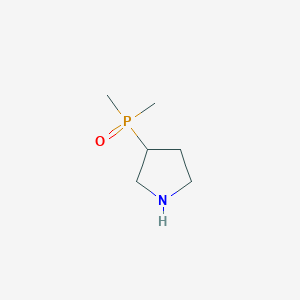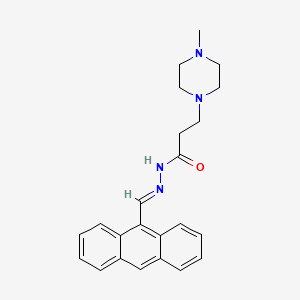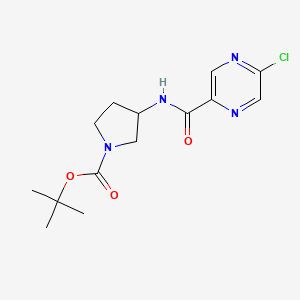
4-Bromo-2,3-dihydro-1h-indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dihydro-1h-indene-1,3-dione is an organic compound with the molecular formula C9H7BrO2 It is a derivative of indane, featuring a bromine atom at the 4-position and two carbonyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydro-1h-indene-1,3-dione typically involves the bromination of 2,3-dihydro-1H-indene-1,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 4-Bromo-2,3-dihydro-1h-indene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2,3-dihydro-1H-indene-1,3-diol.
Oxidation: More oxidized indene derivatives.
科学的研究の応用
4-Bromo-2,3-dihydro-1h-indene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-2,3-dihydro-1h-indene-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.
類似化合物との比較
Indane-1,3-dione: Lacks the bromine atom but shares the indane backbone and carbonyl groups.
4-Chloro-2,3-dihydro-1h-indene-1,3-dione: Similar structure with a chlorine atom instead of bromine.
2,3-Dihydro-1H-indene-1,3-dione: The parent compound without any halogen substitution.
Uniqueness: 4-Bromo-2,3-dihydro-1h-indene-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives.
特性
分子式 |
C9H5BrO2 |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
4-bromoindene-1,3-dione |
InChI |
InChI=1S/C9H5BrO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2 |
InChIキー |
SQBHQKFWZYZVAT-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(C1=O)C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


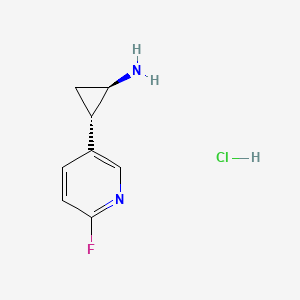
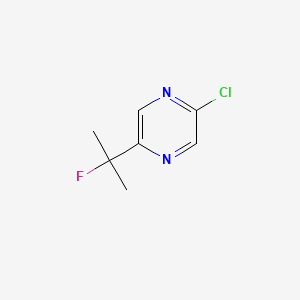
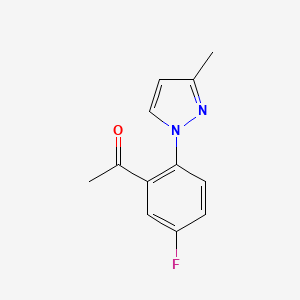
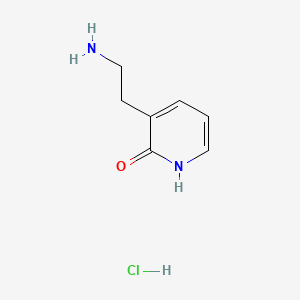
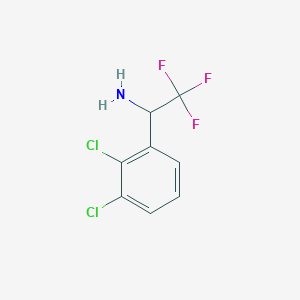
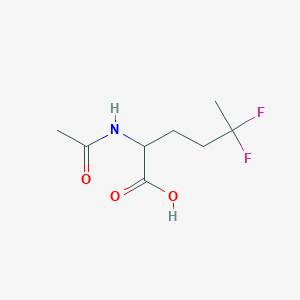
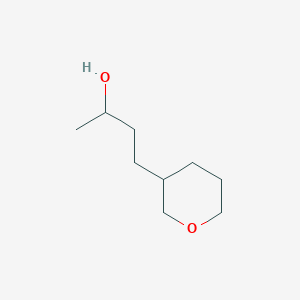
![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
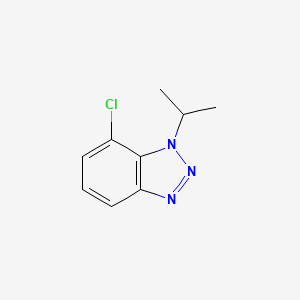
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
